6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Description
6-(1,3-Benzodioxol-5-yl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a tetrahydropyrimidinone derivative characterized by a trifluoromethyl group at position 4, a 4-methoxybenzoyl moiety at position 5, and a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) group at position 4. This compound shares structural similarities with analogs reported in recent literature, particularly those synthesized via green chemistry approaches . The 4-hydroxy group and pyrimidinone core are critical for hydrogen bonding and tautomerism, common features in bioactive molecules.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O6/c1-29-12-5-2-10(3-6-12)17(26)15-16(11-4-7-13-14(8-11)31-9-30-13)24-18(27)25-19(15,28)20(21,22)23/h2-8,15-16,28H,9H2,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTCGQRTMLEBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a synthetic organic molecule with potential biological activities. This article delves into its biological activity, exploring its molecular structure, mechanisms of action, and relevant research findings.
Chemical Information
- IUPAC Name: this compound
- Molecular Formula: C19H15F3N2O5
- Molecular Weight: 408.33 g/mol
- CAS Number: Not specified in the available data.
Structural Features
The compound features a tetrahydropyrimidinone core substituted with various functional groups:
- A benzodioxole moiety, known for its diverse biological activities.
- A trifluoromethyl group, which can enhance lipophilicity and biological activity.
- A methoxybenzoyl group that can influence the compound's interaction with biological targets.
Preliminary studies suggest that this compound may exhibit multiple mechanisms of action:
- Antioxidant Activity: The presence of phenolic structures may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Anticancer Potential: The structural features suggest possible interactions with cellular pathways involved in cancer progression, although specific pathways need further investigation.
Anticancer Activity
A recent study explored the anticancer potential of similar compounds within the same structural family. In vitro assays demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting that the benzodioxole moiety may play a critical role in modulating cancer cell growth .
Antimicrobial Properties
Research on related compounds has indicated potential antimicrobial activity. For instance, derivatives of benzodioxole have shown effectiveness against certain bacterial strains, possibly due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .
Case Studies
- Case Study on Anticancer Effects:
- Case Study on Antioxidant Activity:
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group could enhance lipophilicity and bioavailability, potentially leading to improved therapeutic efficacy.
- Antimicrobial Properties : Research indicates that benzodioxole derivatives possess antimicrobial activities. The compound's structural components may contribute to its effectiveness against bacterial and fungal pathogens.
- Neuroprotective Effects : Some studies have investigated the neuroprotective properties of related compounds in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Pharmacology
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for designing drugs targeting metabolic disorders.
- Receptor Modulation : Given its structural features, it may interact with various receptors, including those involved in pain modulation and inflammation, suggesting potential applications in pain management therapies.
Agricultural Science
- Pesticidal Activity : Compounds similar to this one have shown promise as agrochemicals. Their ability to interfere with pest metabolism could provide a basis for developing new pesticides with reduced environmental impact.
- Plant Growth Regulation : There is emerging evidence that certain synthetic compounds can act as growth regulators, enhancing crop yield and resilience against environmental stressors.
Data Tables
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the synthesis of similar pyrimidinone derivatives and their effects on human cancer cell lines, demonstrating significant cytotoxicity and potential mechanisms of action involving apoptosis induction.
- Neuroprotection Study : Research conducted at a university laboratory indicated that a related compound exhibited protective effects in neuronal cultures exposed to oxidative stress, suggesting a pathway for further investigation into neurodegenerative disease therapies.
- Agricultural Application : A field study assessed the effectiveness of benzodioxole derivatives as plant growth regulators, showing increased growth rates and resilience against drought conditions in treated crops.
Comparison with Similar Compounds
Key Observations:
- Bioisosteric Replacements : Fluorine (in ) and chlorine (in ) substituents enhance metabolic stability and polarity, respectively, while nitro groups (in ) may reduce solubility due to increased hydrophobicity.
- Core Modifications : The thioxo derivative exhibits altered hydrogen-bonding capacity compared to the hydroxy group, which could impact biological activity.
Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O) are expected near 1670–1690 cm⁻¹, similar to 4d . The benzodioxole group may show C-O-C asymmetric stretching at ~1250 cm⁻¹.
- NMR Data : The 4-methoxybenzoyl group in the target compound would produce a singlet near δ 3.80 ppm for the methoxy protons, as seen in 4d . The benzodioxole protons resonate as a singlet (δ 6.0–6.5 ppm).
- Melting Points : The target compound’s melting point is anticipated to exceed 190°C, comparable to 4d (198–200°C) , due to similar hydrogen-bonding networks.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?
The synthesis involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group protection/deprotection. Key steps include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol for polar intermediates, and acetonitrile for thiazolidinone ring formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization .
- Purity control : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediate formation and minimize by-products .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for benzodioxole coupling) and inert atmospheres to prevent oxidation .
Basic: What analytical techniques are critical for confirming molecular structure and purity?
- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidinone core .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C4, benzodioxolyl at C6) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical calculations) .
- HPLC : Quantifies purity (>95% by reverse-phase C18 column) and detects trace impurities .
Advanced: How can researchers resolve contradictions between spectral data and computational modeling predictions?
Contradictions (e.g., NMR chemical shifts vs. DFT-predicted values) require cross-validation:
- Dynamic NMR : Assesses conformational flexibility in solution (e.g., hydroxyl group tautomerism) .
- Single-crystal XRD : Provides definitive bond angles/lengths to refine computational models .
- Solvent polarity adjustments : Re-run NMR in deuterated DMSO vs. CDCl₃ to probe solvent-dependent effects .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of analogs?
- Substituent variation : Replace the 4-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess activity trends .
- Biological assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) with IC₅₀ comparisons .
- Docking studies : Use PyMOL or AutoDock to map interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
Basic: How should in vitro assays be designed to evaluate biological activity?
- Dose ranges : Test 0.1–100 µM concentrations to determine IC₅₀ values for cytotoxicity (e.g., MTT assay on cancer cell lines) .
- Control groups : Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle-only (DMSO) controls .
- Solubility optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
Advanced: How can reaction mechanisms for key synthetic steps (e.g., cyclocondensation) be experimentally validated?
- Isotopic labeling : Introduce ¹⁸O at the hydroxyl group to track ring closure via mass spectrometry .
- Kinetic studies : Vary temperature (25–80°C) and measure reaction rates to infer activation energy .
- Intermediate isolation : Use flash chromatography to isolate and characterize enamine intermediates .
Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) resolves polar by-products .
- Recrystallization : Use methanol/water (9:1) to obtain high-purity crystals (>99% by HPLC) .
- Centrifugation : Remove insoluble salts after acid/base workup .
Advanced: How can researchers address low yields in trifluoromethyl group incorporation?
- Fluorophilic catalysts : Employ Cu(I) or Ag(I) to enhance CF₃ coupling efficiency .
- Alternative reagents : Replace trifluoromethylating agents (e.g., Togni’s reagent) with Umemoto’s reagent for better stability .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) to minimize side reactions .
Basic: What stability considerations are critical for long-term storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzodioxole moiety .
- Humidity control : Use desiccants to avoid hydrolysis of the trifluoromethyl group .
- Periodic analysis : Re-test purity via HPLC every 6 months to detect decomposition .
Advanced: How can metabolic pathways of this compound be predicted preclinically?
- Microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
- CYP450 inhibition screening : Identify enzymes (e.g., CYP3A4) responsible for oxidation using fluorogenic substrates .
- Computational tools : Use MetaSite to predict Phase I/II metabolism sites based on electron-density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
